4-Iodophenyl phenylsulfonate
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Overview
Description
4-Iodophenyl phenylsulfonate is an organic compound with the molecular formula C12H9IO3S It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a phenylsulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-iodophenyl phenylsulfonate typically involves the reaction of phenylsulfonyl chloride with 4-iodophenol in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale reactions similar to the laboratory synthesis, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Iodophenyl phenylsulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of suitable catalysts.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, with palladium or copper catalysts.
Coupling Reactions: The Suzuki-Miyaura coupling typically employs palladium catalysts and boronic acids under mild conditions.
Major Products:
Substitution Reactions: Products include various substituted phenylsulfonates.
Coupling Reactions: Products are biaryl compounds with diverse functional groups.
Scientific Research Applications
4-Iodophenyl phenylsulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-iodophenyl phenylsulfonate in chemical reactions involves the activation of the iodine atom, which facilitates nucleophilic substitution or coupling reactions. The phenylsulfonate group acts as an electron-withdrawing group, stabilizing the intermediate species formed during the reaction. This compound’s reactivity is influenced by the electronic and steric effects of the substituents on the phenyl rings.
Comparison with Similar Compounds
4-Iodophenol: Similar in structure but lacks the phenylsulfonate group.
Phenylsulfonyl Chloride: Contains the sulfonyl chloride group instead of the iodine atom.
4-Bromophenyl Phenylsulfonate: Similar structure with bromine instead of iodine.
Uniqueness: 4-Iodophenyl phenylsulfonate is unique due to the presence of both the iodine atom and the phenylsulfonate group, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo diverse chemical reactions makes it a valuable compound in organic synthesis and research.
Properties
IUPAC Name |
(4-iodophenyl) benzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9IO3S/c13-10-6-8-11(9-7-10)16-17(14,15)12-4-2-1-3-5-12/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHYSWMPMSPTTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9IO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647195 |
Source
|
Record name | 4-Iodophenyl benzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
408336-17-4 |
Source
|
Record name | 4-Iodophenyl benzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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